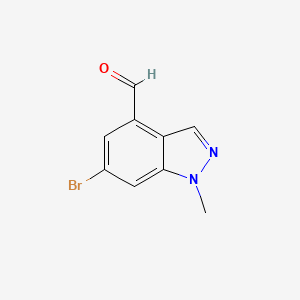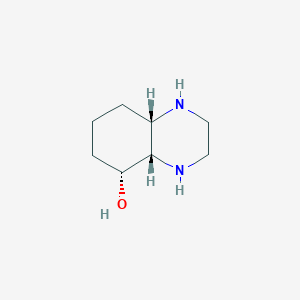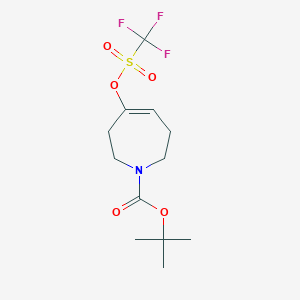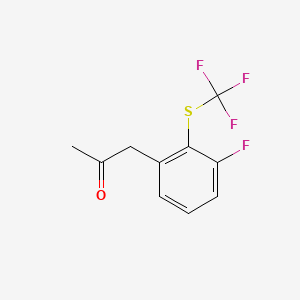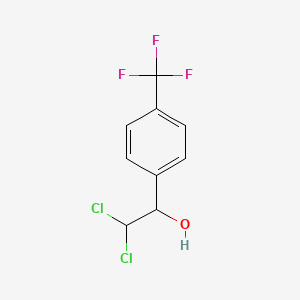
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol is an organic compound characterized by the presence of dichloro and trifluoromethyl groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with chloroform in the presence of a base, followed by reduction. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield 2,2-dichloro-1-(4-(trifluoromethyl)phenyl)ethanone, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of dichloro and trifluoromethyl groups can enhance its binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanone: Similar structure but with a ketone group instead of an alcohol.
5-Amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-1H-pyrazole: Contains similar functional groups but with a pyrazole ring.
Uniqueness
2,2-Dichloro-1-(4-(trifluoromethyl)phenyl)ethanol is unique due to its specific combination of dichloro and trifluoromethyl groups attached to an ethanol backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H7Cl2F3O |
|---|---|
Molecular Weight |
259.05 g/mol |
IUPAC Name |
2,2-dichloro-1-[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H7Cl2F3O/c10-8(11)7(15)5-1-3-6(4-2-5)9(12,13)14/h1-4,7-8,15H |
InChI Key |
HBOXDEQVECEKJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(Cl)Cl)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


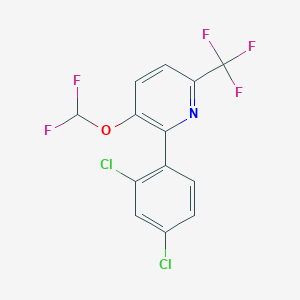

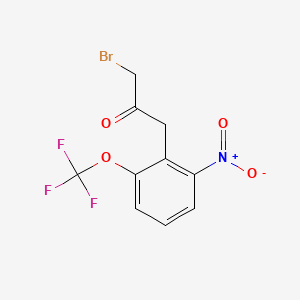
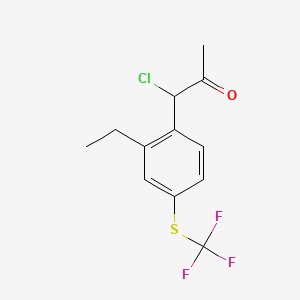
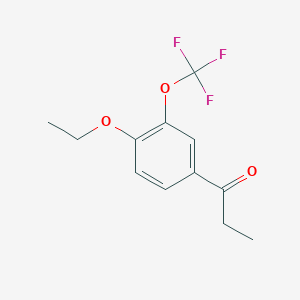
![4-(2,5-dioxopyrrolidin-1-yl)-N-[3-(2-ethoxyethyl)-6-nitro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B14036506.png)
